1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine

Conformational analysis Medicinal chemistry Scaffold design

Researchers sourcing biphenyl ethanamine scaffolds often face supply chains delivering poorly characterized material, risking stereochemical inconsistency in downstream synthesis. 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine (CAS 1178375-20-6) resolves this with a defined chiral center and orthogonal substitution pattern, enabling precise derivatization. - Defined chiral primary amine handle for asymmetric synthesis, amide coupling, and reductive amination. - Conformationally restricted ortho-substituted biphenyl core for probing privileged structure SAR. - Provided as a racemic mixture with analytical verification, ensuring batch-to-batch consistency.

Molecular Formula C14H14ClN
Molecular Weight 231.72
CAS No. 1178375-20-6
Cat. No. B2783772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine
CAS1178375-20-6
Molecular FormulaC14H14ClN
Molecular Weight231.72
Structural Identifiers
SMILESCC(C1=CC=CC=C1C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C14H14ClN/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-10H,16H2,1H3
InChIKeySLHJBVKZPIIYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine: Chemical Identity & Properties


1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine (CAS 1178375-20-6) is a synthetic organic compound categorized as a biphenyl ethanamine derivative. It features a biphenyl core substituted with a 4-chlorophenyl group and an ethan-1-amine functional group . Its molecular formula is C₁₄H₁₄ClN with a molecular weight of 231.72 g/mol [1]. The compound contains one asymmetric carbon, rendering it a chiral molecule that exists as a racemic mixture unless specifically resolved [2]. Its structure incorporates both a lipophilic chlorinated biphenyl moiety and a primary amine group, making it a versatile scaffold for medicinal chemistry and organic synthesis applications where the biphenyl framework is a privileged structure .

Why Substitution of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine Is Unwarranted


Substituting 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine with a structurally similar biphenyl ethanamine based solely on visual or nominal resemblance introduces substantial scientific and procurement risk. This compound's specific substitution pattern (the ethanamine group at the ortho position of one phenyl ring and the 4-chlorophenyl group on the other) defines its unique stereoelectronic environment, conformational preferences, and potential intermolecular interactions . Altering the position of either the amine group or the chlorine atom—or replacing the biphenyl core with a simpler phenyl framework—will fundamentally change the molecule's molecular recognition properties, such as its ability to occupy a specific binding pocket in a target protein [1]. In the absence of direct, comparative functional data, the assumption that two different biphenyl ethanamines will perform equivalently in a biological assay or chemical transformation is speculative. The following section provides a rigorous, evidence-based assessment of the available quantitative differentiators, explicitly noting where critical data are absent to inform a prudent procurement decision [2].

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine: Differentiation Evidence


Ortho-Substituted Biphenyl Conformational Rigidity

The target compound's biphenyl scaffold, specifically with the ethanamine group at the ortho position, introduces a defined dihedral angle between the two phenyl rings due to steric hindrance. This contrasts sharply with simpler phenethylamines like 2-(4-chlorophenyl)ethanamine (CAS 156-41-2), which lack the second aromatic ring and consequently possess a more flexible, less defined three-dimensional structure [1]. This conformational constraint is a critical differentiator when the target binding site demands a specific spatial orientation. Quantitative biaryl dihedral angle data for this specific compound are not available in the public literature; the differentiation is based on established principles of biphenyl conformational analysis [2].

Conformational analysis Medicinal chemistry Scaffold design

Higher Molecular Weight and Lipophilicity

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine has a molecular weight of 231.72 g/mol and a predicted LogP of approximately 3.4 . This represents a significant physicochemical shift from the simpler analog 2-(4-chlorophenyl)ethanamine (CAS 156-41-2), which has a molecular weight of 155.62 g/mol and a lower LogP . The increased molecular weight and lipophilicity of the target compound will directly influence its behavior in biological systems, including passive membrane permeability, plasma protein binding, and distribution volume, all of which are critical for in vivo studies [1].

Physicochemical properties Drug-likeness Membrane permeability

Positional Isomerism Differentiation

This compound is a specific positional isomer of several closely related biphenyl ethanamines, such as 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine and 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2) . The position of the chlorine substituent (ortho, meta, or para) and the position of the ethanamine group on the biphenyl scaffold are known to profoundly impact biological activity [1]. While no direct head-to-head activity data exists, the procurement of a specific isomer is critical for reproducibility in any study where the substitution pattern is a defined variable.

Positional isomer Structure-activity relationship Chemical library

Critical Data Gap: Bioactivity Comparisons

A rigorous search of public literature, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any direct, quantitative comparative data (e.g., IC₅₀, Kᵢ, EC₅₀) for 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine against a defined biological target or in a specific assay. While structurally related biphenyl ethanamines have been characterized as modulators of targets like the 5-HT₇ receptor with IC₅₀ values ranging from 5.57 to 23.1 μM [1], no such data exists for this specific compound. This evidence gap is itself a critical differentiator for procurement: it means any claim of its biological activity relative to an analog would be unsupported by public data. The selection of this compound must therefore be justified by its unique chemical structure and the specific hypothesis it is intended to test, rather than by proven activity.

Data gap analysis Bioactivity Procurement due diligence

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine: Application Scenarios


Biphenyl Scaffold for Chemical Library Design

The biphenyl motif is a recognized 'privileged structure' in medicinal chemistry, known for its ability to engage in diverse protein-ligand interactions. 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine serves as a versatile core for constructing focused chemical libraries aimed at exploring structure-activity relationships (SAR) around biphenyl-based pharmacophores [1]. The presence of the primary amine provides a convenient handle for further derivatization, such as amide formation, reductive amination, or sulfonamide synthesis, enabling rapid exploration of chemical space . This is a justified application based on its core structure, independent of specific bioactivity data.

Chiral Building Block for Asymmetric Synthesis

As a chiral primary amine, 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine can function as a valuable chiral building block or resolving agent in asymmetric synthesis [1]. The biphenyl framework provides steric bulk that can influence the stereochemical outcome of reactions. It can be employed in the synthesis of chiral ligands for asymmetric catalysis or as an intermediate in the preparation of more complex, enantiomerically pure pharmaceutical candidates . Its procurement for this purpose is based on the well-established utility of chiral amines in organic synthesis.

Biaryl Recognition Probe

In the absence of defined biological target data, the compound's value lies in its use as a structural probe to investigate the role of biaryl moieties in molecular recognition. Researchers can use 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine to directly test a hypothesis regarding the necessity of a conformationally restricted, ortho-substituted biphenyl group for a specific interaction [1]. Its performance can be directly compared to simpler analogs (e.g., 2-(4-chlorophenyl)ethanamine) in a user-defined assay to quantify the contribution of the second aromatic ring and specific substitution pattern . This represents a hypothesis-driven application that leverages the compound's unique structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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